2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol
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Overview
Description
2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol typically involves the condensation of 2-aminobenzylamine with isothiocyanates under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the quinazoline ring .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: Its dual inhibitory action on phosphatidylinositol 3-kinase and histone deacetylase makes it a potential anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol involves its ability to inhibit both phosphatidylinositol 3-kinase and histone deacetylase. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, survival, and differentiation. This dual inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Lacks the thiol group but shares the core structure.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.
Imidazoquinolines: Compounds with similar imidazoquinoline structures but different functional groups.
Uniqueness
The uniqueness of 2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol lies in its dual inhibitory action on phosphatidylinositol 3-kinase and histone deacetylase, which is not commonly found in other similar compounds. This dual action enhances its potential as a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C10H9N3S |
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Molecular Weight |
203.27 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]quinazoline-5-thione |
InChI |
InChI=1S/C10H9N3S/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2 |
InChI Key |
WPFQIZDGWXNGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C3C=CC=CC3=NC2=S)N1 |
Origin of Product |
United States |
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